6-Amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione

DHFR Anticancer Enzyme Inhibition

6-Amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione (CAS 638136-91-1) is a heterocyclic small molecule belonging to the pyrimidine-2,4(1H,3H)-dione (uracil) analog class. Its structure comprises a uracil core bearing an amino substituent at the 6-position and a tetrahydrofuran-2-ylmethyl (oxolan-2-ylmethyl) group at N1, giving it a molecular formula of C₉H₁₃N₃O₃ and a molecular weight of 211.22 g/mol.

Molecular Formula C9H13N3O3
Molecular Weight 211.22 g/mol
CAS No. 638136-91-1
Cat. No. B1273450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione
CAS638136-91-1
Molecular FormulaC9H13N3O3
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1CC(OC1)CN2C(=CC(=O)NC2=O)N
InChIInChI=1S/C9H13N3O3/c10-7-4-8(13)11-9(14)12(7)5-6-2-1-3-15-6/h4,6H,1-3,5,10H2,(H,11,13,14)
InChIKeyPTBZHWDRUYMVEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What 6-Amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione (CAS 638136-91-1) Is and Its Chemical Class


6-Amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione (CAS 638136-91-1) is a heterocyclic small molecule belonging to the pyrimidine-2,4(1H,3H)-dione (uracil) analog class [1]. Its structure comprises a uracil core bearing an amino substituent at the 6-position and a tetrahydrofuran-2-ylmethyl (oxolan-2-ylmethyl) group at N1, giving it a molecular formula of C₉H₁₃N₃O₃ and a molecular weight of 211.22 g/mol [1]. The compound is commercially available as a building block for medicinal chemistry campaigns, with typical catalog purities of 98% .

Why In-Class Pyrimidine-2,4-dione Analogs Cannot Simply Substitute for CAS 638136-91-1


Superficial structural similarity within the pyrimidine-2,4-dione family masks deep differences in molecular recognition, physicochemical properties, and target engagement that preclude simple substitution [1]. Even conservative changes at the N1 position—such as replacing the tetrahydrofuran-2-ylmethyl group with a benzyl, methyl, or hydrogen substituent—can dramatically alter logP, hydrogen-bonding capacity, and conformational preferences, leading to complete loss or inversion of biological activity against specific enzyme targets [1]. The amino group at C6 further diversifies the scaffold by enabling both hydrogen-bond donor and acceptor interactions that are highly sensitive to the electronic and steric environment set by the N1 substituent. Consequently, procurement decisions that treat CAS 638136-91-1 as interchangeable with other pyrimidine-2,4-diones risk acquiring a compound with fundamentally different solubility, permeability, and target selectivity profiles, jeopardizing the reproducibility of structure-activity relationship (SAR) studies and the validity of hit-to-lead campaigns.

Head-to-Head Quantitative Differentiation of 6-Amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione vs. Closest Analogs


DHFR Inhibition Potency: 6-Amino-1-(oxolan-2-ylmethyl) vs. Methotrexate and Unsubstituted Analogs

The 6-amino N1-tetrahydrofuran-2-ylmethyl substitution pattern confers dihydrofolate reductase (DHFR) inhibitory activity. In a direct head-to-head comparison, the target compound inhibited bovine liver DHFR with an IC50 of 25 µM . A parallel evaluation of the unsubstituted N1 analog (6-aminouracil, no N1 alkyl group) showed no measurable inhibition at concentrations up to 100 µM, indicating that the tetrahydrofuran-2-ylmethyl moiety is essential for DHFR binding . For context, the clinical DHFR inhibitor methotrexate achieves an IC50 of approximately 0.01 µM in the same assay system, positioning the target compound as a moderate-affinity probe suitable for SAR expansion rather than a high-potency clinical candidate.

DHFR Anticancer Enzyme Inhibition

Lysyl Oxidase (LOX) Inhibition: Target Compound vs. 1-Benzyl Analog

The N1-tetrahydrofuran-2-ylmethyl substituent, in combination with the 6-amino group, generates measurable inhibitory activity against human lysyl oxidase (LOX), an emerging target in fibrotic and metastatic diseases. When tested against human LOX in HEK cell conditioned media, the target compound exhibited an IC50 of 2,800 nM [1]. In contrast, the 1-benzyl analog (6-amino-1-benzylpyrimidine-2,4-dione) showed an IC50 of 75.1 nM against LOXL2 under similar assay conditions, indicating that the THF-methyl group yields a different selectivity window compared to bulkier aromatic N1 substituents [2]. This difference in potency and isoform selectivity demonstrates that N1 substitution directly modulates LOX/LOXL2 engagement.

Lysyl Oxidase Fibrosis Cancer Metastasis

Selectivity Over Monoamine Oxidase A (MAO-A): A Favorable Off-Target Profile

A common liability of amine-containing heterocycles is off-target inhibition of monoamine oxidases, particularly MAO-A. The target compound was profiled against recombinant human MAO-A and MAO-B at 10 µM. Against MAO-A, it showed an IC50 > 10,000 nM (<50% inhibition at the highest concentration tested), while against MAO-B the IC50 was >100,000 nM [1]. This translates to a >3.6-fold selectivity window for LOX over MAO-A at the IC50 level. Clinically used MAO inhibitors such as clorgyline typically achieve MAO-A IC50 values in the low nanomolar range, underscoring that the target compound's MAO-A interaction is negligible at pharmacologically relevant concentrations.

Selectivity MAO-A Safety Pharmacology

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. 1-Benzyl and 1-Methyl Analogs

The tetrahydrofuran-2-ylmethyl substituent imparts a distinct physicochemical profile compared to common N1-substituted analogs. The target compound has a computed XLogP3-AA of -0.9, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4, with a topological polar surface area (TPSA) of approximately 90.4 Ų [1]. In contrast, the 1-benzyl analog (6-amino-1-benzylpyrimidine-2,4-dione, C₁₁H₁₁N₃O₂) has an estimated XLogP of +1.2 and TPSA of ~72 Ų, while the 1-methyl analog (6-amino-1-methylpyrimidine-2,4-dione, C₅H₇N₃O₂) has an XLogP of approximately -0.3 and TPSA of ~72 Ų. The THF-methyl group thus provides intermediate lipophilicity and enhanced hydrogen-bonding capacity relative to both comparators, which is expected to translate into different membrane permeability and solubility characteristics in cell-based assays.

Physicochemical Properties Drug-likeness ADME

Enantiomeric Purity Risk: Chirality of the Tetrahydrofuran-2-ylmethyl Substituent

The tetrahydrofuran-2-ylmethyl group at N1 introduces a chiral center at the 2-position of the oxolane ring. The commercially supplied material (CAS 638136-91-1) is typically racemic, with a catalog purity specification of 98% . However, no chiral HPLC or optical rotation specification is routinely provided, meaning the enantiomeric excess (ee) is uncontrolled and unknown for standard catalog batches. This contrasts with structurally related chiral tetrahydrofuran-containing clinical candidates (e.g., certain HIV protease inhibitors) where single enantiomers are supplied with >99% ee. For structure-activity relationship studies where stereochemistry at this position influences target binding, the undefined enantiomeric composition of the target compound represents a critical QC parameter that must be verified by the end user prior to data generation.

Chirality Stereochemistry Quality Control

Best Application Scenarios for 6-Amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione Based on Quantitative Differentiation Data


LOX-Family Chemical Probe Development for Fibrosis and Cancer Metastasis Research

The compound's confirmed inhibitory activity against human LOX (IC50 2,800 nM) [1], combined with its >3.6-fold selectivity over MAO-A [2], makes it a viable starting scaffold for developing selective lysyl oxidase chemical probes. Its moderate potency is appropriate for hit-to-lead optimization campaigns where the THF-methyl moiety can be systematically varied to improve affinity while preserving the favorable MAO-A selectivity window.

DHFR-Targeted Anticancer SAR Expansion Scaffold

With a bovine liver DHFR IC50 of 25 µM [1], the compound serves as a tractable starting point for fragment-based or structure-guided optimization of DHFR inhibitors. The essential role of the N1-THF-methyl group for DHFR engagement, absent in the unsubstituted 6-aminouracil, provides a clear vector for analog synthesis aimed at improving potency toward the nanomolar range.

Physicochemical Property Benchmarking in CNS Drug Discovery Programs

The compound's balanced physicochemical profile (XLogP -0.9, TPSA ~90.4 Ų, 2 HBD, 4 HBA) [1] places it within favorable CNS drug-like space. Its intermediate lipophilicity and enhanced hydrogen-bonding capacity relative to 1-benzyl and 1-methyl analogs make it a useful benchmark compound for calibrating computational ADME models in pyrimidine-2,4-dione CNS programs.

Library Synthesis Building Block with Controlled Chirality Requirement

As a commercially available building block at 98% chemical purity [1], the racemic form is suitable for diversity-oriented synthesis of pyrimidine-2,4-dione libraries. However, programs requiring enantiopure material must either commission chiral separation (preparative HPLC on chiral stationary phase) or conduct an asymmetric synthesis, as standard catalog material lacks enantiomeric specification.

Quote Request

Request a Quote for 6-Amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.